12-Aminododecyl Methanethiosulfonate Hydrochloride: A Molecular Ruler for High-Resolution Cysteine Mapping
12-Aminododecyl Methanethiosulfonate Hydrochloride: A Molecular Ruler for High-Resolution Cysteine Mapping
Executive Summary
12-Aminododecyl Methanethiosulfonate Hydrochloride (MTS-C12-Amine) is a specialized, high-precision thiol-reactive reagent used primarily in the Substituted Cysteine Accessibility Method (SCAM) . Unlike its shorter congeners (e.g., MTSEA, MTSES), this compound features a long 12-carbon alkyl spacer terminating in a primary amine.
This structural uniqueness allows it to function as a "molecular ruler" and an electrostatic probe . By tethering a positively charged moiety ~18-20 Å away from a cysteine backbone, researchers can map the depth of ion channel pores, estimate distances between ligand-binding sites, and probe the electrostatic environment of remote protein domains.
Part 1: Chemical & Physical Profile
The efficacy of 12-Aminododecyl MTS lies in its amphiphilic nature: a hydrophobic dodecyl chain capable of interacting with lipid bilayers or hydrophobic pockets, and a hydrophilic, charged amine headgroup.
| Property | Specification |
| Chemical Name | 12-Aminododecyl Methanethiosulfonate Hydrochloride |
| CAS Number | 1246816-18-1 |
| Molecular Formula | C₁₃H₂₉NO₂S₂[1][2][3][4] · HCl |
| Molecular Weight | 331.97 g/mol |
| Functional Group | Methanethiosulfonate (MTS) - Sulfhydryl reactive |
| Spacer Arm | Dodecyl (C12) alkyl chain |
| Terminal Group | Primary Amine (Positively charged at physiological pH) |
| Solubility | Soluble in DMSO; limited solubility in water (hydrolyzes rapidly) |
| Stability | Hygroscopic; store at -20°C under inert gas (Argon/Nitrogen) |
Part 2: Mechanistic Foundation
The "Molecular Ruler" Principle
In structural biology, determining the precise location of a residue within a membrane pore or a binding pocket is challenging. MTS-C12-Amine addresses this by acting as a physical probe of defined length.
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Covalent Attachment: The methanethiosulfonate group reacts specifically with the thiolate anion (
) of an engineered cysteine residue, forming a mixed disulfide bond. -
Steric Probing: The 12-carbon chain extends approximately 15–20 Å from the cysteine sulfur.
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If the reagent blocks ion current, the cysteine is likely within the pore.
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If the reagent fails to react (compared to smaller MTS reagents), the site may be sterically hindered or too shallow for the long chain to fit.
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Electrostatic Sensing: The terminal amine carries a positive charge. If attaching this reagent alters channel gating or ion selectivity, it confirms that the region reached by the amine (remote from the cysteine) contributes to the channel's electrostatic field.
Reaction Mechanism Visualization
The following diagram illustrates the specific reaction pathway and the resulting "tethered" state.
Figure 1: The nucleophilic attack of the cysteine thiolate on the sulfenyl sulfur of the MTS reagent, resulting in a mixed disulfide and the release of methanesulfinic acid.
Part 3: Applications in Drug Discovery & Biophysics
Mapping Ion Channel Pore Geometry
Researchers use a "homologous series" of MTS reagents (Ethyl, Butyl, ..., Dodecyl) to map pore width and shape.
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Scenario: A cysteine is introduced in a suspected pore loop.
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Experiment: Apply MTS reagents of increasing length.
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Result: If only short chains block the channel, the pore is narrow. If the C12 analog blocks the channel but C4 does not (or vice versa), it reveals the specific geometry and "reach" required to occlude the ion path.
Distance Estimation (Ligand-Residue Proximity)
As demonstrated in GABA_A receptor studies (Fantasia et al., 2021), MTS-C12-Amine is used to estimate the distance between a residue and a bound drug (e.g., anesthetics like etomidate).
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Logic: If a bound drug protects the cysteine from modification by bulky/long reagents (C12) but not short ones (C2), the drug binding site is located at a specific distance defined by the "cut-on" length of the alkyl chain.
Electrostatic Potential Profiling
By introducing a positive charge at a precise distance, scientists can mimic the effect of a Lysine mutation without disrupting the protein backbone during folding. This allows for the study of charge-selectivity filters in real-time.
Part 4: Experimental Protocol
Warning: MTS reagents are extremely unstable in aqueous solution due to hydrolysis. Timing is critical.
Reagents Preparation
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Stock Solution (100 mM): Dissolve 12-Aminododecyl MTS Hydrochloride in dry DMSO (Dimethyl Sulfoxide).
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Note: Do not use water or buffers for the stock.
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Storage: Aliquot into single-use vials, freeze at -20°C or -80°C. Stable for 3-6 months in DMSO if kept dry.
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Working Solution (Typical: 0.1 mM - 2 mM): Dilute the stock into the experimental buffer immediately before application.
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Solubility Check: The long C12 chain decreases water solubility. If precipitation occurs, include low concentrations of DMSO (up to 1%) or use a carrier like cyclodextrin if compatible with the protein.
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Labeling Workflow (Electrophysiology / Oocyte Clamp)
Figure 2: Step-by-step workflow for in situ cysteine modification during electrophysiological recording.
Detailed Steps
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Baseline Recording: Establish a stable baseline current for the ion channel (e.g., GABA-gated current).
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Control Application: Apply the vehicle (buffer + DMSO) to ensure the solvent does not affect the channel.
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Reagent Application: Peruse the chamber with the working solution of 12-Aminododecyl MTS.
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Duration: Typically 1 to 5 minutes.
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Concentration: Start with 100 µM. If reaction is too fast, lower to 10 µM. If no effect, increase to 1 mM (watch for solubility).
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Washout: Wash extensively with standard buffer (5–10 mins).
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Test: Re-apply the agonist (e.g., GABA) and measure the current amplitude.
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Irreversibility Check: Since the disulfide bond is covalent, the inhibition (or potentiation) should be persistent and not wash out.
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Reversal (Validation): Apply DTT (10 mM) . If the effect is reversed, it confirms the modification was via a disulfide bond.
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Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Effect Observed | Hydrolysis of reagent | Prepare working solution seconds before use. Keep stock anhydrous. |
| Cysteine is inaccessible | The residue may be buried.[5] Try a shorter MTS reagent (MTSEA) to confirm accessibility. | |
| Reaction rate too slow | Increase pH to 7.5 or 8.0 (increases thiolate concentration), but be faster with application. | |
| Transient Effect | Non-covalent binding | If the effect washes out, the reagent is acting as a reversible blocker, not a covalent modifier. |
| Precipitation | Low solubility of C12 chain | Use 0.5% - 1% DMSO in the bath solution. Sonicate briefly. |
References
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Fantasia, E., et al. (2021). "Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors." Molecular Pharmacology. Available at: [Link]
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Xu, M. & Akabas, M.H. (1993). "Identification of channel-lining residues in the M2 segment of the GABA(A) receptor alpha 1 subunit mutation of cysteine residues." Journal of Biological Chemistry. Available at: [Link]
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Karlin, A. & Akabas, M.H. (1998). "Substituted-cysteine accessibility method." Methods in Enzymology. Available at: [Link]
